Lyngbyatoxin a

Vue d'ensemble

Description

Applications De Recherche Scientifique

Teleocidin A1 has a wide range of scientific research applications:

Mécanisme D'action

Teleocidin A1 exerts its effects by activating protein kinase C (PKC), a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis . The activation of PKC by teleocidin A1 leads to the regulation of several genes and signaling pathways, contributing to its biological activity .

Safety and Hazards

Lyngbyatoxin A is a potent irritant and vesicant, as well as a carcinogen. It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Lyngbyatoxin A is a terpenoid indole alkaloid that belongs to the class of non-ribosomal peptides . It contains a nucleophilic indole ring that plays a crucial role in the activation of protein kinases . Specifically, this compound interacts with protein kinase C (PKC), a family of enzymes involved in various cellular processes . The interaction between this compound and PKC leads to the activation of the enzyme, which subsequently phosphorylates various target proteins, influencing cell proliferation, differentiation, and apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to activate protein kinase C, which plays a role in the regulation of cell proliferation, apoptosis, differentiation, migration, and adhesion . The activation of PKC by this compound leads to the phosphorylation of several downstream targets, including RAF1, BCL2, and CSPG4 . This activation influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its tumor-promoting activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and activation of protein kinase C . This activation occurs through the interaction of this compound with the diacylglycerol (DAG) binding site on PKC, mimicking the natural activators of the enzyme . Once activated, PKC phosphorylates various target proteins, leading to changes in gene expression and cellular function . Additionally, this compound has been shown to inhibit the p53-mediated activation of IGFBP3 in glioma cells, providing an anti-apoptotic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules . Long-term exposure to this compound has been shown to cause persistent activation of protein kinase C, leading to sustained changes in cellular function and gene expression . These long-term effects can contribute to the development of tumors and other pathological conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild skin irritation and inflammation . At higher doses, it can lead to severe blistering, tissue damage, and carcinogenesis . Studies have shown that there is a threshold dose above which the toxic effects of this compound become significantly more pronounced . Additionally, high doses of this compound can cause systemic toxicity, affecting multiple organs and systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with protein kinase C . The activation of PKC by this compound leads to the phosphorylation of various metabolic enzymes, altering their activity and affecting metabolic flux . Additionally, this compound can influence the levels of certain metabolites by modulating the expression of genes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also be influenced by its binding to extracellular matrix components and other molecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its localization, as it interacts with different biomolecules in these compartments . For example, in the cytoplasm, this compound can activate protein kinase C, while in the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, post-translational modifications of this compound can influence its targeting to specific subcellular compartments .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La téléocidine A1 est principalement produite par biosynthèse par les bactéries Streptomyces. Le groupe de gènes biosynthétiques responsable de sa production a été identifié dans le génome de la cyanobactérie Moorea producens . La biosynthèse implique plusieurs réactions enzymatiques, notamment des réactions de formation de liaison C-N intramoléculaire oxydative, des réactions de prénylation inverse régio- et stéréosélectives, et une cyclisation de terpènes déclenchée par une méthylation .

Méthodes de production industrielle : La production industrielle de la téléocidine A1 implique la culture de souches de Streptomyces dans des conditions contrôlées. Le bouillon de fermentation est ensuite extrait à l'aide de solvants tels que l'acétate d'éthyle, et le composé est purifié par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions : La téléocidine A1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La structure unique du composé lui permet de participer à des réactions enzymatiques complexes qui sont difficiles en synthèse organique .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la téléocidine A1 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions impliquent souvent des températures spécifiques, des niveaux de pH et des systèmes de solvants .

Principaux produits : Les principaux produits formés à partir des réactions de la téléocidine A1 comprennent divers analogues et dérivés qui conservent la structure de base du cycle lactam fusionné à l'indole .

4. Applications de la recherche scientifique

La téléocidine A1 a une large gamme d'applications de recherche scientifique :

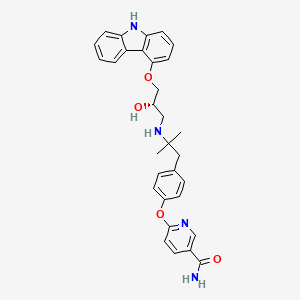

5. Mécanisme d'action

La téléocidine A1 exerce ses effets en activant la protéine kinase C (PKC), une famille d'enzymes impliquées dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose . L'activation de la PKC par la téléocidine A1 conduit à la régulation de plusieurs gènes et voies de signalisation, contribuant à son activité biologique .

Comparaison Avec Des Composés Similaires

La téléocidine A1 fait partie de la famille des alcaloïdes indoliques, qui comprend d'autres composés tels que la téléocidine B, l'ergotamine et la vinblastine . Comparée à ces composés, la téléocidine A1 est unique en raison de son activation puissante de la PKC et de sa structure spécifique du cycle lactam à neuf chaînons fusionné à l'indole .

Composés similaires :

- Téléocidine B

- Ergotamine

- Vinblastine

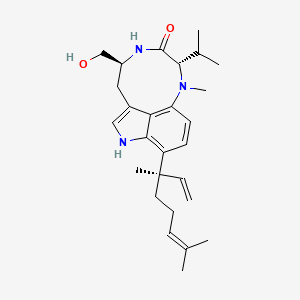

Propriétés

IUPAC Name |

5-(3,7-dimethylocta-1,6-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISDGNGREAJPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907258 | |

| Record name | Teleocidin A 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70497-14-2, 102209-77-8 | |

| Record name | (2S,5S)-9-[(1R)-1-Ethenyl-1,5-dimethyl-4-hexen-1-yl]-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70497-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teleocidin A 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

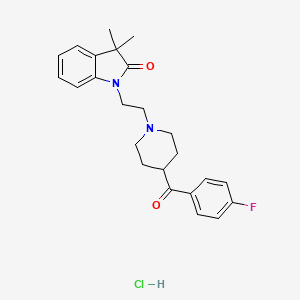

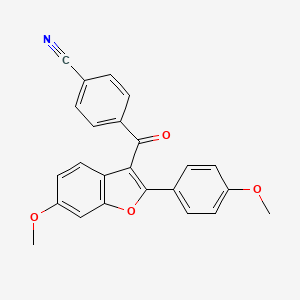

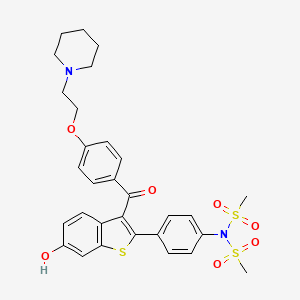

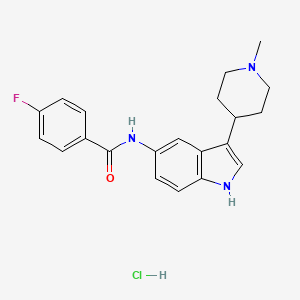

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)

![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1675670.png)

![2-[(E)-[3-[(4-benzoylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675674.png)

![2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine](/img/structure/B1675676.png)

![(2S)-2-(4-(3-Amino-1,9-dioxo-1,2,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8(9H)-yl)benzamido)pentanedioic acid](/img/structure/B1675677.png)

![4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B1675680.png)